The Solubility Profile of N-(2,4,6-Trimethylphenyl)formamide: A Technical Guide for Researchers
The Solubility Profile of N-(2,4,6-Trimethylphenyl)formamide: A Technical Guide for Researchers
Introduction: Understanding the Significance of Solubility in Drug Development
Physicochemical Properties of N-(2,4,6-Trimethylphenyl)formamide
A molecule's structure and inherent physical properties are the primary determinants of its solubility. N-(2,4,6-Trimethylphenyl)formamide is a solid at room temperature with a melting point in the range of 179-183 °C. Its molecular structure consists of a polar formamide group attached to a nonpolar, sterically hindered 2,4,6-trimethylphenyl (mesityl) group.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 179-183 °C | |
| CAS Number | 6784-26-5 | [1] |
The presence of the formamide group, with its capacity for hydrogen bonding (both as a donor via the N-H bond and an acceptor via the carbonyl oxygen), imparts a degree of polarity to the molecule. However, the large, nonpolar trimethylphenyl group significantly influences its overall character, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent. X-ray crystallography studies have revealed that in the solid state, molecules of N-(2,4,6-Trimethylphenyl)formamide are linked by intermolecular N—H⋯O hydrogen bonds.[2][3] This indicates a strong crystal lattice that must be overcome for dissolution to occur.
Theoretical Framework: Predicting Solubility
The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Role of Polarity and Hydrogen Bonding
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Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol) and water, have molecules with significant dipole moments and can engage in hydrogen bonding. The formamide group of N-(2,4,6-Trimethylphenyl)formamide can interact favorably with these solvents. However, the bulky, nonpolar mesityl group is expected to limit the overall solubility in highly polar solvents.
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Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane lack O-H or N-H bonds for hydrogen bond donation but possess polar bonds (e.g., C=O, C-Cl). These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that N-(2,4,6-Trimethylphenyl)formamide will exhibit good solubility in some of these solvents.
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Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. The large, nonpolar aromatic ring of the solute suggests that it will have some affinity for these solvents.
The interplay between the polar formamide moiety and the nonpolar trimethylphenyl group makes a purely theoretical prediction challenging. Experimental determination is therefore essential.
Qualitative Solubility Profile of N-(2,4,6-Trimethylphenyl)formamide
Based on available literature and chemical principles, a qualitative solubility profile can be inferred. This information is critical for initial solvent screening in synthesis and purification processes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Evidence |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The compound has been successfully eluted from chromatography columns using DCM and crystallized from a saturated chloroform solution, indicating good solubility.[2] |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF was used as an eluent in the purification of the compound, suggesting solubility.[2] |
| Aromatic Hydrocarbons | Toluene | Likely Soluble | A structurally similar compound, N-(2,6-diisopropylphenyl)formamide, has been crystallized from toluene.[4] |
| Nitriles | Acetonitrile | Soluble | A deuterated analogue, N-(2,4-Dimethylphenyl)formamide-d9, is dissolved in acetonitrile for the preparation of analytical standards.[5] |
| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The polar formamide group can interact with alcohols, but the large nonpolar group will limit solubility. |
| Ketones | Acetone | Likely Soluble | Formamide and N-methylformamide are miscible with acetone.[6] The polarity of acetone should allow for favorable interactions. |
| Esters | Ethyl Acetate | Likely Soluble | The moderate polarity of ethyl acetate should provide a balance for interacting with both the polar and nonpolar parts of the molecule. |
| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the polar formamide group suggests poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of quantitative data, researchers will need to determine the solubility of N-(2,4,6-Trimethylphenyl)formamide experimentally. The following detailed protocol for the isothermal shake-flask method is a reliable approach to obtaining accurate solubility data.
Materials and Equipment
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N-(2,4,6-Trimethylphenyl)formamide (high purity)
-
Selected organic solvents (analytical grade)
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Analytical balance (± 0.1 mg)
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Thermostatically controlled shaker bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Step-by-Step Methodology
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Preparation of Saturated Solutions:
-
Add an excess amount of solid N-(2,4,6-Trimethylphenyl)formamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is highly recommended to filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved N-(2,4,6-Trimethylphenyl)formamide.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Spectroscopic/Chromatographic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of N-(2,4,6-Trimethylphenyl)formamide of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the response of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
-
Clearly state the temperature at which the solubility was determined.
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Visualizing the Process
Molecular Interactions Governing Solubility
Caption: Key intermolecular forces in the dissolution process.
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Safety and Handling
N-(2,4,6-Trimethylphenyl)formamide is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Researchers should consult the material safety data sheet (MSDS) for detailed safety information before commencing any experimental work.
Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-(2,4,6-Trimethylphenyl)formamide in organic solvents. While quantitative data is currently lacking in the public domain, the qualitative predictions and the detailed experimental protocol provided herein offer a robust starting point for any research involving this compound. Accurate solubility data is a cornerstone of efficient and successful drug development and chemical synthesis. The methodologies outlined in this guide will enable researchers to generate this critical data, thereby facilitating downstream applications and advancing their scientific objectives.
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